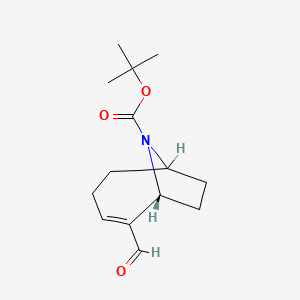
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique bicyclic structure and functional groups make it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Functional Group Introduction: Addition of formyl and carboxylate groups using reagents such as formic acid and tert-butyl chloroformate.
Purification: Techniques like column chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Automation: Utilizing automated systems for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Use of solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Investigation of its interactions with biological molecules.
Medicine
Therapeutic Agents: Potential development of new therapeutic agents targeting specific diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxamide
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylic acid
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate methyl ester
Uniqueness
The unique combination of functional groups and the bicyclic structure of tert-Butyl (6R)-5-formyl-9-azabicyclo(421)on-4-ene-9-carboxylate sets it apart from similar compounds
Propriétés
Numéro CAS |
125826-59-7 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl (1R)-2-formyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-6-4-5-10(9-16)12(15)8-7-11/h5,9,11-12H,4,6-8H2,1-3H3/t11?,12-/m1/s1 |
Clé InChI |
IZYBVTLXPFTRKT-PIJUOVFKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C=O |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
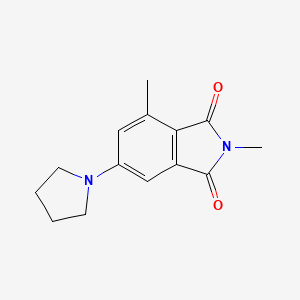
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
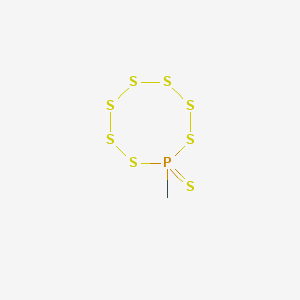
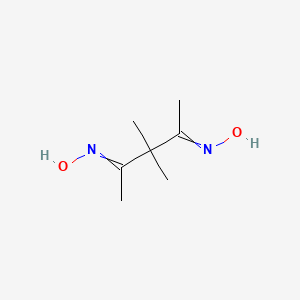
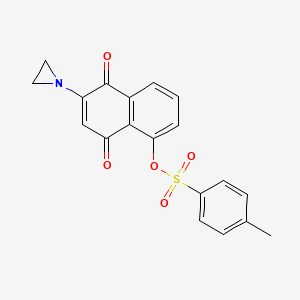
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
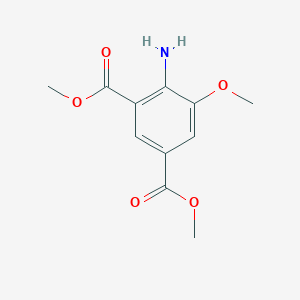

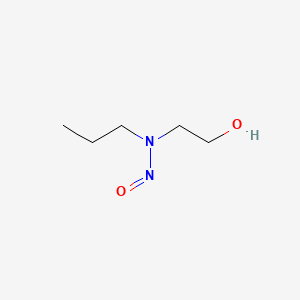
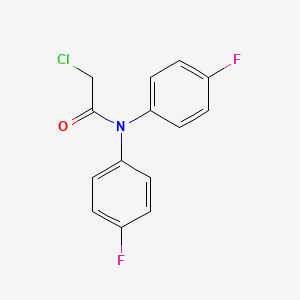

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
